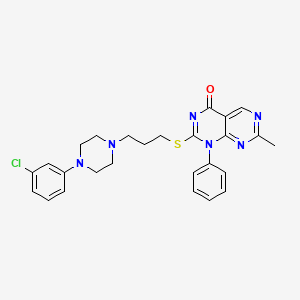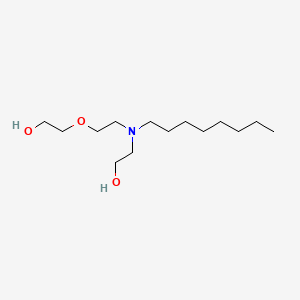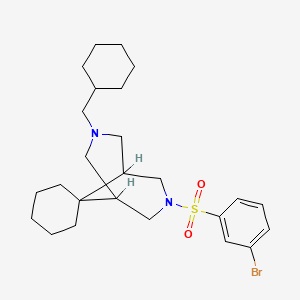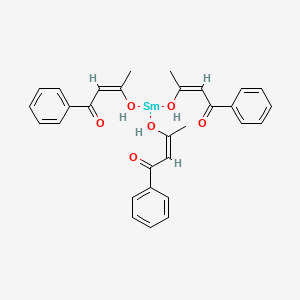
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO')-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- is a coordination compound with the molecular formula C30H27O6Sm. It is a complex of samarium, a rare earth element, with three molecules of 1-phenyl-1,3-butanedione. This compound is known for its unique chemical properties and applications in various fields, including materials science and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- typically involves the reaction of samarium chloride with 1-phenyl-1,3-butanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of samarium.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 1-phenyl-1,3-butanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of samarium, while reduction reactions may produce lower oxidation states. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and cancer treatment.
Industry: It is used in the production of advanced materials, such as luminescent materials and electronic devices
Mechanism of Action
The mechanism of action of Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- involves its ability to coordinate with various substrates and catalyze reactions. The samarium ion acts as a Lewis acid, facilitating the formation of reactive intermediates. The 1-phenyl-1,3-butanedione ligands stabilize the samarium ion and enhance its reactivity. Molecular targets and pathways involved include coordination with organic molecules and activation of specific functional groups .
Comparison with Similar Compounds
Similar Compounds
Chromium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)-: Similar coordination compound with chromium instead of samarium.
Europium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)-: Another rare earth metal complex with europium.
Terbium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)-: A similar compound with terbium.
Uniqueness
Samarium, tris(1-phenyl-1,3-butanedionato-kappaO,kappaO’)- is unique due to its specific reactivity and applications. The samarium ion provides distinct catalytic properties that are not observed with other metals. Additionally, its luminescent properties make it valuable in materials science and electronic applications.
Properties
CAS No. |
14726-22-8 |
|---|---|
Molecular Formula |
C30H30O6Sm |
Molecular Weight |
636.9 g/mol |
IUPAC Name |
(Z)-3-hydroxy-1-phenylbut-2-en-1-one;samarium |
InChI |
InChI=1S/3C10H10O2.Sm/c3*1-8(11)7-10(12)9-5-3-2-4-6-9;/h3*2-7,11H,1H3;/b3*8-7-; |
InChI Key |
HZEFOYWPHRPUND-LWTKGLMZSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.C/C(=C/C(=O)C1=CC=CC=C1)/O.[Sm] |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.CC(=CC(=O)C1=CC=CC=C1)O.[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


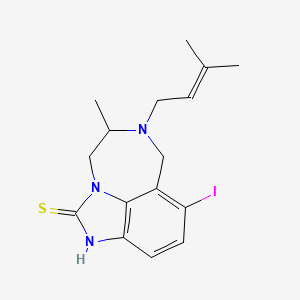
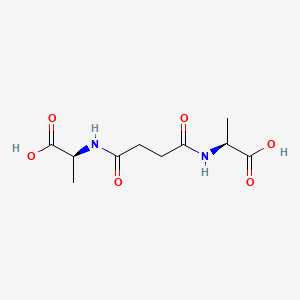
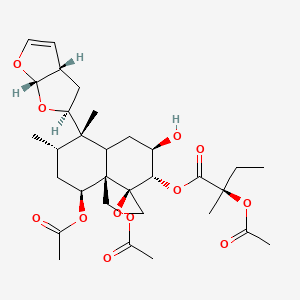
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
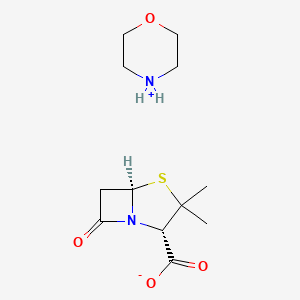
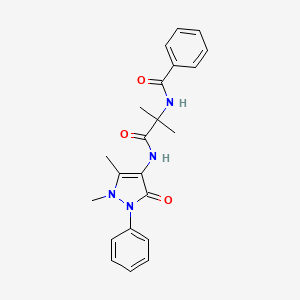
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)

